

YKAs3003: A Potential Antibacterial Agent Targeting Bacterial Fatty Acid Synthesis

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Compound of Interest

Compound Name: YKAs3003

Cat. No.: B611888

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A deep dive into the core functionalities of **YKAs3003**, a promising antibacterial compound, reveals its potential as a targeted therapeutic. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **YKAs3003**, including its mechanism of action, antibacterial spectrum, and the experimental protocols used for its evaluation.

YKAs3003 has been identified as a potent inhibitor of *Escherichia coli* β -ketoacyl-acyl carrier protein synthase III (ecKAS III), a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway. This pathway is essential for bacterial survival, making it an attractive target for the development of novel antibiotics. The specificity of **YKAs3003** for the bacterial FASII system, which is distinct from the type I fatty acid synthase (FASI) found in mammals, suggests a favorable selectivity profile.

Quantitative Data Summary

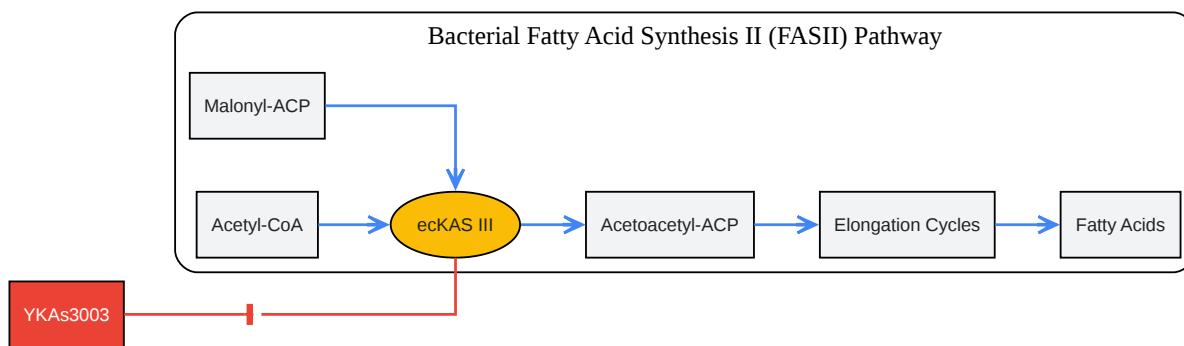
The antibacterial activity of **YKAs3003** has been evaluated against a panel of pathogenic bacteria. The compound demonstrates inhibitory activity with Minimum Inhibitory Concentrations (MICs) in the range of 128 to 256 μ g/mL.

Bacterial Strain	MIC (µg/mL)
Staphylococcus aureus	128
Methicillin-resistant Staphylococcus aureus (MRSA)	128
Enterococcus faecalis	256
Klebsiella pneumoniae	256
Escherichia coli	256

Table 1: Minimum Inhibitory Concentrations (MICs) of **YKAs3003** against various bacterial strains.

Mechanism of Action: Inhibition of ecKAS III

YKAs3003 exerts its antibacterial effect by targeting and inhibiting the activity of ecKAS III. This enzyme catalyzes the initial condensation step in fatty acid biosynthesis, the reaction between acetyl-CoA and malonyl-ACP. Inhibition of ecKAS III disrupts the production of essential fatty acids, which are vital for the integrity of the bacterial cell membrane and other critical cellular functions, ultimately leading to bacterial growth inhibition.



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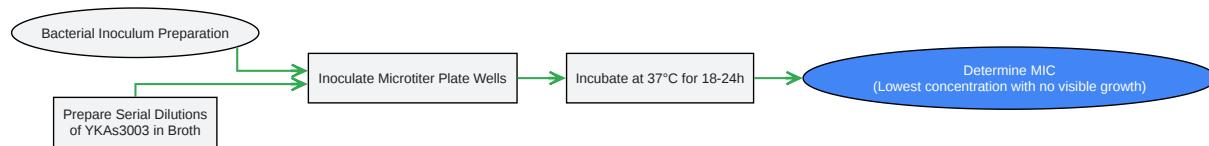
Figure 1: Inhibition of the Bacterial Fatty Acid Synthesis Pathway by **YKAs3003**.

Experimental Protocols

The evaluation of **YKAs3003** involved several key experimental procedures to determine its antibacterial efficacy and mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of **YKAs3003** against various bacterial strains was determined using the broth microdilution method.



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Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Protocol:

- Bacterial strains were cultured in appropriate broth media to achieve a standardized inoculum density.
- Two-fold serial dilutions of **YKAs3003** were prepared in a 96-well microtiter plate.
- Each well was inoculated with the bacterial suspension.
- The plate was incubated at 37°C for 18-24 hours.
- The MIC was determined as the lowest concentration of **YKAs3003** that completely inhibited visible bacterial growth.

E. coli KAS III (ecKAS III) Inhibition Assay

The inhibitory activity of **YKAs3003** against purified ecKAS III was assessed to confirm its direct molecular target.

Protocol:

- The ecKAS III enzyme was overexpressed and purified.
- The enzyme activity was measured by monitoring the decrease in absorbance of the thioester bond of the substrate (e.g., acetyl-CoA) in the presence of malonyl-ACP.
- The assay was performed in the presence of varying concentrations of **YKAs3003** to determine its inhibitory effect on the enzymatic reaction rate.
- The IC_{50} value, the concentration of **YKAs3003** required to inhibit 50% of the enzyme activity, was calculated.

Conclusion

YKAs3003 represents a promising lead compound for the development of new antibacterial agents. Its targeted inhibition of the essential bacterial enzyme ecKAS III provides a clear mechanism of action and a basis for further optimization. The data presented in this guide underscore the potential of **YKAs3003** to address the growing challenge of antibiotic resistance. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

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